N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
Description
N-(3-Acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a naphthalene-based carboxamide derivative featuring a 4-methylphenyl substituent at position 4, methoxy groups at positions 6 and 7, and a 3-acetylphenyl moiety at the carboxamide position (Figure 1).
Properties
IUPAC Name |
N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-17-8-10-19(11-9-17)24-14-22(12-21-15-26(32-3)27(33-4)16-25(21)24)28(31)29-23-7-5-6-20(13-23)18(2)30/h5-16H,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKOKIATBVCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the acetyl, methoxy, and methylphenyl groups. Common reagents used in these reactions include acetyl chloride, dimethoxybenzene, and methylbenzene, under conditions such as Friedel-Crafts acylation and alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction conditions is crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 3-acetylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 4-bromophenyl (halogenated) and pyridin-4-yl (basic heterocyclic) groups in analogues.
Physicochemical Properties
- Solubility : Methoxy groups in the target compound likely enhance solubility in polar aprotic solvents compared to halogenated or hydroxy-substituted analogues (e.g., 4-bromophenyl or 3-hydroxy derivatives) .
Crystallographic and Molecular Packing Features
Crystal packing in analogous compounds is governed by weak intermolecular interactions:
- N-(Pyridin-4-yl)naphthalene-2-carboxamide : Exhibits N–H⋯N hydrogen bonds and π-π stacking (centroid-centroid distance: 3.59 Å) with near-planar aromatic systems (dihedral angle: ~10°) .
- Halophenyl Imidazole-4-imines : Display C–H⋯X (X = Cl, Br) hydrogen bonds and larger dihedral angles (~56°) between aromatic planes, reducing π-π overlap .
For the target compound, 6,7-dimethoxy groups may facilitate C–H⋯O hydrogen bonds, while the 4-methylphenyl substituent could induce steric hindrance, increasing dihedral angles and altering packing motifs compared to planar pyridyl derivatives.
Biological Activity
N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound combines multiple functional groups, which may contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 439.50 g/mol. Its structure includes naphthalene and phenyl rings, with acetyl and methoxy substituents that enhance its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:
- Reduction in cell viability : A dose-dependent decrease in cell proliferation was observed.
- Induction of apoptosis : Flow cytometry analysis revealed increased apoptotic cells after treatment.
- Cell cycle arrest : The compound caused G1 phase arrest, inhibiting progression to the S phase.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Research Findings:
- Cytokine Inhibition : In lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly reduced TNF-alpha and IL-6 levels.
- Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Efficacy Data:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors associated with cellular signaling pathways, altering their activity.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| N-(3-acetylphenyl)-6,7-dimethoxy-4-phenyl-naphthalene-2-carboxamide | Lacks methyl group on phenyl ring |
| N-(3-acetylphenyl)-6,7-dimethoxy-4-(4-chlorophenyl)naphthalene-2-carboxamide | Contains chlorine instead of methyl group |
This comparison highlights how small structural changes can significantly impact biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
